(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Description
(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a chiral heterocyclic compound featuring a fused pyrazolo-oxazine core. Key structural elements include:
- Bromine at position 3, which enhances electrophilic reactivity and serves as a handle for further functionalization.
- A tert-butyldimethylsilyl (TBS) ether at position 6, providing steric bulk and stability against hydrolysis.
- The (S)-configuration at the stereogenic center, critical for enantioselective interactions in medicinal chemistry.
Properties
IUPAC Name |
[(6S)-3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O2Si/c1-12(2,3)18(4,5)17-9-7-15-11(16-8-9)10(13)6-14-15/h6,9H,7-8H2,1-5H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLKPROYHHUMN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CN2C(=C(C=N2)Br)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CN2C(=C(C=N2)Br)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O2Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: undergoes various chemical reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine site using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: NaN3, KI, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with pyrazolo[5,1-b][1,3]oxazine frameworks exhibit potential anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Research has highlighted the effectiveness of such compounds against several types of cancer, including breast and prostate cancers.
Case Study:
In a study published in the Egyptian Journal of Chemistry, new derivatives were synthesized and tested for their anticancer activities against HepG-2 (liver cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) cell lines. The results demonstrated that certain derivatives exhibited comparable efficacy to established chemotherapeutic agents like Doxorubicin .
Antimicrobial Properties
The antimicrobial activity of pyrazolo[5,1-b][1,3]oxazine derivatives has also been investigated. These compounds have shown promise in inhibiting the growth of various bacterial strains, making them candidates for developing new antibiotics.
Case Study:
A study focused on synthesizing novel 6-(1H-1,2,3-triazol-4-yl)imidazo[2,1-b]thiazoles revealed that some compounds exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that the incorporation of similar moieties in pyrazolo[5,1-b][1,3]oxazine derivatives could enhance their antimicrobial profiles .
Building Blocks in Organic Synthesis
(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can serve as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, making it useful in creating more complex molecules.
Table 1: Synthetic Utility of Pyrazolo[5,1-b][1,3]oxazine Derivatives
| Compound Type | Reaction Type | Outcome |
|---|---|---|
| Alkylation | Nucleophilic substitution | Formation of alkylated derivatives |
| Coupling Reactions | Cross-coupling | Synthesis of biaryl compounds |
| Functionalization | Halogenation | Introduction of halogen functionalities |
Use in Material Science
The unique properties of pyrazolo[5,1-b][1,3]oxazine derivatives make them suitable for applications in material science. Their ability to form stable complexes with metals can be leveraged in creating advanced materials for electronics or catalysis.
Case Study:
Research on metal-binding interfaces has demonstrated how pyrazole derivatives can be utilized to create functional surfaces that selectively bind metal ions. This application is particularly relevant in sensor technology and environmental remediation efforts .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, leading to biological responses.
Pathways Involved: The exact pathways depend on the biological context but may include signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings and Distinctions
Bromine Position and Structural Impact
- In pyrazolo-triazines (), bromine at position 7 or 8 shortens heterocyclic bonds (N1–C2: ~1.35 Å) and increases aromaticity compared to carbonyl-containing analogs. In contrast, the target compound’s bromine at position 3 may favor halogen bonding in protein interactions rather than altering core aromaticity .
Solubility and Toxicity Profiles
- GDC-2394 () incorporates a methylamino group at position 6, improving aqueous solubility (logD ~2.1) and mitigating precipitation-related renal toxicity observed in earlier analogs. The TBS group in the target compound, while stabilizing, reduces solubility (logD ~3.5), necessitating formulation optimization for in vivo use .
Heterocyclic Core Differences
- Pyrazolo-pyrazine derivatives () exhibit distinct electronic properties due to the pyrazine ring’s electron-deficient nature versus the oxazine’s mixed aromatic/ethereal character. This affects reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
(S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a compound belonging to the pyrazolo[5,1-b][1,3]oxazine class of heterocycles. This class has garnered attention due to its diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Characterization
The compound is synthesized through a series of reactions involving 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine. The resulting pyrazolo[5,1-b][1,3]oxazines are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Anticancer Activity
Research indicates that pyrazolo[5,1-b][1,3]oxazines exhibit significant anticancer properties. For instance, derivatives of this class have shown promising results in inhibiting cancer cell lines such as HepG-2 and HCT-116 with IC50 values indicating potent activity. The presence of specific functional groups enhances their efficacy against these cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| (S)-3-Bromo... | HepG-2 | 6.9 |
| (S)-3-Bromo... | HCT-116 | 13.6 |
Antimicrobial Activity
In addition to anticancer effects, pyrazolo[5,1-b][1,3]oxazines have demonstrated antimicrobial properties. Compounds within this class have been evaluated for their ability to inhibit bacterial growth, showcasing effectiveness against various strains. The mechanism often involves disruption of cellular processes in microbes .
Study on Anticancer Efficacy
A study conducted on several pyrazolo derivatives highlighted the structure-activity relationship (SAR) that influences their anticancer efficacy. The introduction of different substituents at specific positions on the pyrazole ring significantly affected their potency against cancer cells. For example, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
Evaluation Against Drug-Resistant Strains
Another important aspect of research has focused on the effectiveness of these compounds against drug-resistant strains of pathogens. The findings suggest that certain derivatives maintain their antimicrobial activity even in the presence of resistance mechanisms, making them potential candidates for further development into therapeutic agents .
The mechanisms by which (S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exerts its biological effects are multifaceted:
- Anticancer Mechanism : It is hypothesized that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Antimicrobial Mechanism : The antimicrobial activity is believed to result from the formation of reactive intermediates that disrupt essential cellular functions in bacteria and fungi.
Preparation Methods
Cyclization of Hydrazine Derivatives
The reaction of 2-hydroxyethylhydrazine with α,α-dichloroketones initiates pyrazoline formation, followed by base-mediated cyclization to oxazines. For the target compound, substituting the dichloroketone with a brominated precursor could yield the 3-bromo-substituted intermediate. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C induces cyclization with >90% efficiency in model systems.
Key reaction parameters :
Incorporation of the tert-Butyldimethylsilyl (TBS) Protecting Group
The TBS group is introduced to protect the hydroxyl moiety during synthesis. A method adapted from steroid chemistry involves silylation of a secondary alcohol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.
Silylation Protocol
-
Dissolve the alcohol intermediate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add imidazole (3.0 equiv) and TBSCl (1.2 equiv).
-
Stir at 25°C for 12 hours.
-
Quench with water, extract with DCM, and purify via silica chromatography.
Bromination at the 3-Position
Electrophilic bromination is critical for introducing the 3-bromo substituent. A patent by EP3851436A1 describes bromination of pyrazolooxazine derivatives using N-bromosuccinimide (NBS) in acetonitrile under radical conditions.
Bromination Procedure
| Parameter | Value |
|---|---|
| Substrate | Unsubstituted pyrazolooxazine |
| Brominating agent | NBS (1.1 equiv) |
| Initiator | AIBN (0.1 equiv) |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 75% |
Enantioselective Synthesis of the (S)-Configuration
Asymmetric induction is achieved via chiral auxiliary or catalytic methods. While specific data for this compound is limited, analogous systems use chiral oxazaborolidine catalysts for kinetic resolution during cyclization.
Stereochemical Control
-
Chiral catalyst : (S)-Oxazaborolidine (10 mol%)
-
Reaction : Cyclization of bromohydrin intermediate
Optimization and Scalability Challenges
Competing Side Reactions
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing (S)-3-Bromo-6-((tert-butyldimethylsilyl)oxy)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine?
- Answer : The synthesis typically involves cyclization of pyrazole intermediates followed by functionalization. Key steps include:
- Protection : Introduction of the tert-butyldimethylsilyl (TBDMS) group to protect hydroxyl groups, as seen in analogous oxazine derivatives .
- Bromination : Electrophilic substitution or radical bromination at the 3-position of the pyrazole core.
- Characterization : Use of -NMR, -NMR, and HPLC to verify purity and regiochemistry .
Q. How can researchers confirm the stereochemical purity of this compound?
- Answer :
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose-based columns) .
- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable .
- Circular Dichroism (CD) : Compare experimental spectra with computational predictions for stereoisomers.
Advanced Research Questions
Q. What strategies can mitigate poor aqueous solubility during preclinical development?
- Answer :
- Structural Modifications : Introduce hydrophilic substituents (e.g., basic amines) to enhance solubility while monitoring lipophilic ligand efficiency (LLE) to retain potency. demonstrates that adding amines improved solubility without compromising NLRP3 inhibition .
- Salt Formation : Explore organic/inorganic salts (e.g., sodium, hydrochloride) to improve dissolution rates, as shown in triazolothiadiazine derivatives .
- In Silico Tools : Use SwissADME to predict solubility and guide structural optimization .
Q. How can in vivo safety risks (e.g., renal toxicity) be addressed for this compound?
- Answer :
- Preclinical Testing : Conduct toxicity studies in animal models (e.g., cynomolgus monkeys) to identify organ-specific risks. observed renal toxicity due to compound precipitation, resolved by enhancing solubility .
- Prodrug Design : Mask polar groups with cleavable moieties (e.g., esters) to improve bioavailability and reduce toxicity.
- Metabolic Profiling : Use LC-MS to identify reactive metabolites that may contribute to toxicity .
Q. How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Answer :
- Scaffold Diversification : Replace phenyl groups with heterocycles (e.g., pyridine, pyrimidine) to balance lipophilicity and potency. shows bipyridine analogues retained antitubercular activity while improving solubility .
- Key Modifications :
- Position 6 : Vary substituents on the oxazine ring to modulate steric effects.
- Position 3 : Explore alternative halides (e.g., Cl, I) or electron-withdrawing groups to enhance reactivity.
- Computational Modeling : Employ molecular docking to predict binding affinities toward target proteins (e.g., NLRP3 ).
Data Analysis & Reproducibility
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer :
- Control Variability : Standardize assay conditions (e.g., cell lines, incubation times). emphasizes that matrix degradation in wastewater studies skewed results, highlighting the need for stabilized experimental conditions .
- Orthogonal Assays : Validate findings using multiple techniques (e.g., enzymatic assays vs. cellular models).
- Meta-Analysis : Compare data across structurally similar compounds (e.g., pyrazolo-oxazine derivatives ).
Q. What best practices ensure reproducibility in synthetic protocols?
- Answer :
- Detailed Documentation : Report exact equivalents, reaction times, and purification methods (e.g., specifies LiOH hydrolysis over 3 days ).
- Batch Consistency : Use high-purity starting materials and monitor reaction progress via TLC or LC-MS.
- Collaborative Validation : Share protocols with independent labs to confirm yields and purity.
Analytical & Stability Considerations
Q. Which analytical techniques are most effective for assessing stability under physiological conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, then analyze via LC-MS to identify degradation products.
- Plasma Stability Assays : Incubate with plasma (human/animal) and quantify parent compound loss over time .
- Solid-State Characterization : Use DSC and PXRD to monitor polymorphic transitions affecting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
